Boc-Ser(Val-Fmoc)-OH
Description
BenchChem offers high-quality Boc-Ser(Val-Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ser(Val-Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O8/c1-16(2)23(25(33)36-15-22(24(31)32)29-27(35)38-28(3,4)5)30-26(34)37-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,14-15H2,1-5H3,(H,29,35)(H,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSTCBLZOMXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Theoretical Yield & Mechanistic Determinants of O-to-N Acyl Migration in Serine Derivatives
[1]
Executive Summary
The O-to-N acyl migration (or shift) is a thermodynamically driven isomerization where an acyl group moves from the
However, the observed yield and kinetics are strictly gated by pH, steric hindrance, and solvent conditions.[1] This guide provides the mechanistic grounding to predict yields and a self-validating protocol to quantify the migration efficiency.
Part 1: Mechanistic Foundations[1][2]
The Thermodynamic Driver
The migration proceeds through a 5-membered cyclic tetrahedral intermediate (oxazolidine derivative).[1] The reaction is driven by the difference in resonance stabilization energy between the ester and the amide.
-
O-Acyl (Ester): Lower resonance stabilization; susceptible to nucleophilic attack.[1]
-
N-Acyl (Amide): High resonance stabilization; chemically robust.[1]
Because the amide is the thermodynamic sink, the reverse reaction (N-to-O) is negligible under physiological conditions, occurring only under strong acidic catalysis (e.g., HF or concentrated TFA) which protonates the amide nitrogen, disrupting resonance.[1]
The Kinetic Gate: pH Dependence
The rate-limiting step is the nucleophilic attack of the
-
Acidic pH (pH < 4): The amine is protonated (
).[1] The nucleophile is sequestered.[1] The O-acyl species is kinetically trapped and stable.[1] -
Neutral/Basic pH (pH > 7): The amine deprotonates (
for N-terminal Ser).[1] Migration is triggered.[1][3][4]
Visualization of the Pathway
The following diagram illustrates the molecular mechanism and the pH-gated transition.
Figure 1: Mechanistic pathway of O-to-N acyl migration.[1] The reaction is unidirectional under physiological conditions.
Part 2: Factors Influencing Yield[1]
While the theoretical yield is quantitative, experimental deviations occur due to competing side reactions.[1]
| Factor | Impact on Yield | Mechanism of Yield Loss |
| Hydrolysis | Reduces Yield | At high pH (>10), hydroxide ions may compete with the amine for the ester carbonyl, leading to permanent cleavage (hydrolysis) rather than migration.[1] |
| Steric Hindrance | Slows Kinetics | Bulky acyl groups (e.g., Val, Ile) or N-methylation on the serine amine can retard the formation of the 5-membered intermediate, allowing hydrolysis to compete. |
| Buffer Nucleophiles | Reduces Yield | Primary amine buffers (e.g., Tris) can theoretically perform aminolysis on the ester, though this is rare if the intramolecular reaction is fast (effective molarity effect).[1] |
| Oxidation | Negligible | Serine is generally resistant to oxidation under migration conditions.[1] |
Part 3: Self-Validating Experimental Protocol
Objective: Induce and quantify O-to-N acyl migration in a synthesized Serine-derivative peptide. Pre-requisite: The peptide is synthesized as the O-acyl isopeptide (often stored as a TFA salt to prevent premature migration).[1]
Reagents & Setup
-
Stock Solution: 1 mM O-acyl peptide in 0.1% TFA/Water (pH ~2).
-
Migration Buffer: 50 mM Sodium Phosphate (NaPi) or PBS, pH 7.4.[1]
-
Quench Solution: 5% TFA in Acetonitrile.
-
Analysis: RP-HPLC (C18 column) and LC-MS.
Step-by-Step Workflow
Step 1: Baseline Validation (T=0)
-
Inject the acidic Stock Solution into the HPLC.[1]
-
Validation Criteria: Single peak corresponding to the O-acyl species.[1][4] Mass spectrum must match
.[1] -
Note: O-acyl peptides typically elute later than their N-acyl counterparts due to the protonated amine making them slightly more hydrophilic/charged? Correction: O-acyl isopeptides have a charged amine (
) at acidic pH, but the ester is less polar than the amide bond? Actually, O-acyl peptides are often more hydrophilic because of the free amine charge, leading to earlier elution than the N-acyl form in many gradients, but this varies.[1] Crucially , the retention time will shift.[1]
Step 2: Induction of Migration
-
Dilute Stock Solution 1:10 into Migration Buffer (Final pH should be ~7.4).[1]
-
Incubate at 25°C or 37°C.
-
Self-Validation: Check pH using a micro-probe to ensure buffering capacity was sufficient to neutralize the TFA stock.[1]
Step 3: Kinetic Monitoring
-
At defined intervals (e.g., 1, 5, 15, 30, 60 min), remove an aliquot.
-
Immediately add Quench Solution (lowers pH < 3) to freeze the reaction.[1]
Step 4: Quantification & Yield Calculation
-
Integrate the area under the curve (AUC) for the starting material (O-acyl) and product (N-acyl).[1]
-
Calculation:
[1] -
Mass Balance Check: The total AUC should remain constant throughout the time course.[1] A decrease in total AUC implies precipitation or non-specific adsorption.[1]
Experimental Workflow Diagram
Figure 2: Experimental workflow for monitoring O-to-N acyl migration with built-in validation loops.
Part 4: Case Studies & Applications
Prodrug Activation (Paclitaxel Derivatives)
Researchers have utilized the O-to-N shift to create water-soluble prodrugs of Paclitaxel.[1][6][7] By attaching an auxiliary via an ester linkage to a serine-like motif, the drug remains inactive (O-acyl).[1] Upon injection into the blood (pH 7.4), the shift occurs, releasing the active amide drug.
-
Reported Yield: Quantitative conversion observed in vitro.[1]
-
Half-life: Tunable from minutes to hours based on steric bulk around the serine.[1]
"Switch" Peptides for Difficult Syntheses
Certain peptides (e.g., Amyloid
References
-
Kinetics of the O-to-N acyl migration reaction. Source: ResearchGate URL:[1][3][4][8][Link]
-
The N-to-O and O-to-N acyl migration and isoacyl structural motif. Source: ResearchGate URL:[1][3][4][8][Link]
-
Traceless chemical ligation from S-, O-, and N-acyl isopeptides. Source: National Institutes of Health (PubMed) URL:[1][Link]
-
O-N intramolecular acyl migration reaction in the development of prodrugs. Source: PubMed URL:[1][Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. Source: PubMed Central URL:[1][Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Late‐Stage Intermolecular O‐Peptidylation Protocol Enabled by Sequential Acyl Transfer on Thiol‐Incorporated Threonine Followed by Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the O-N intramolecular acyl migration reaction in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Serine during Boc-Ser(Val-Fmoc)-OH Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with serine racemization during peptide synthesis. Here, we provide in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding of the issue to ensure the stereochemical integrity of your synthetic peptides.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization of a serine residue during the coupling of Boc-Ser(Val-Fmoc)-OH. What is the primary cause?
A1: Serine is particularly susceptible to racemization due to the electron-withdrawing effect of its side-chain hydroxyl group, which increases the acidity of the α-proton.[1] During the activation of the carboxyl group for peptide bond formation, a base can abstract this proton, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-serine enantiomers.[1] This process is often facilitated by the formation of an oxazolone (or azlactone) intermediate, which is a common pathway for racemization during peptide coupling.[2][3]
Q2: What immediate steps can I take to minimize serine racemization in my current synthesis?
A2: To immediately address serine racemization, consider the following critical adjustments to your protocol:
-
Choice of Coupling Reagents: Switch to a coupling reagent system known to suppress racemization. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[4][5] These additives react with the activated amino acid to form an active ester that is more resistant to racemization than other activated species.
-
Temperature Control: Perform the coupling reaction at a lower temperature, such as 0°C.[2] Higher temperatures accelerate the rate of racemization.[2][6]
-
Base Selection: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases.[7] The choice and amount of base can significantly influence the extent of proton abstraction from the alpha-carbon.[1][7]
-
Minimize Pre-activation Time: Long pre-activation times can lead to increased racemization before the coupling even begins.[1] Add the activated amino acid solution to the resin-bound peptide immediately after it is prepared.
Q3: Are there specific coupling reagents that are superior for preventing serine racemization?
A3: Yes, the choice of coupling reagent is a critical factor. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be effective, they often require an additive to suppress racemization.[8]
Modern uronium/aminium-based coupling reagents are often preferred. Reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-yl-methylene)-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient.[9] More recently, COMU (1-[(1-(cyano-2-ethoxy-2-oxo-ethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) has shown excellent performance with reduced racemization, in part due to the incorporation of OxymaPure in its structure.[8][10]
For particularly challenging couplings, consider using Oxyma-B, a violuric acid derivative, which has demonstrated superior performance in controlling optical purity for racemization-prone amino acids like serine.[4][7]
II. In-Depth Troubleshooting Guide
Understanding the Mechanism: Oxazolone Formation
The primary pathway for serine racemization during coupling involves the formation of a planar oxazolone intermediate.[2][3] This occurs when the activated carboxyl group of the N-protected serine cyclizes. The resulting oxazolone has an acidic proton at the α-carbon, which is readily abstracted by a base. The subsequent reprotonation can occur from either side of the planar intermediate, leading to a loss of stereochemical integrity.
Caption: Mechanism of Serine Racemization via Oxazolone Formation.
Strategic Solutions to Mitigate Racemization
1. Optimizing Coupling Reagents and Additives
The addition of HOBt or OxymaPure is a cornerstone of racemization suppression.[4][5] These additives function by rapidly converting the highly reactive activated intermediate (e.g., O-acylisourea from carbodiimides) into a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate.[11]
| Coupling Additive | Mechanism of Action | Key Advantages |
| HOBt | Forms HOBt active esters, which are less prone to racemization than O-acylisourea intermediates. | Widely used, effective at suppressing racemization. |
| OxymaPure | Forms OxymaPure active esters, which are highly reactive yet show low racemization levels. | Safer alternative to HOBt, excellent solubility, and high efficiency.[12] |
| Oxyma-B | A newer generation additive that has shown superior racemization suppression for difficult amino acids.[4][7] | Highly effective for racemization-prone residues. |
2. The Critical Role of Temperature and Time
As with most chemical reactions, temperature plays a significant role in the rate of racemization.[2][6]
-
Recommendation: Conduct the coupling of Boc-Ser(Val-Fmoc)-OH at 0°C or even lower if your protocol allows. While this may slow down the coupling reaction, it will have a more pronounced effect on reducing the rate of racemization.
-
Pre-activation: Minimize the time the amino acid derivative spends in the activated state before being introduced to the resin-bound peptide.[1] Prepare your activated amino acid solution and use it immediately.
3. Solvent and Base Considerations
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[2] While solvent choice is often dictated by resin swelling and solubility, consider using less polar solvents where feasible.
-
Base Strength: The choice of base is a delicate balance. A base is required for the coupling reaction, but it can also promote racemization by abstracting the α-proton.[7]
4. Advanced Strategy: Pseudoproline Dipeptides
For particularly challenging sequences where serine racemization is persistent, the use of pseudoproline dipeptides is a powerful, albeit more advanced, strategy.[5][13] In this approach, a pre-formed dipeptide, such as Fmoc-Val-Ser(ΨMe,MePro)-OH, is used. The oxazolidine ring structure of the pseudoproline effectively "locks" the stereochemistry of the serine residue, preventing racemization during coupling.[14] This temporary modification is reversed during the final cleavage with trifluoroacetic acid (TFA).[5][14]
Advantages of Pseudoproline Dipeptides:
-
Significantly reduces or eliminates racemization at the serine residue.[13]
-
Can disrupt peptide aggregation, improving coupling efficiency and overall yield.[5][14]
-
The dipeptide is introduced using standard coupling protocols.[13]
III. Optimized Experimental Protocol
This protocol is a recommended starting point for minimizing racemization during the coupling of Boc-Ser(Val-Fmoc)-OH.
Materials:
-
Boc-Ser(Val-Fmoc)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagent: COMU
-
Additive: (Not required with COMU as it contains OxymaPure)
-
Base: N,N-diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF (5 x 1 min).
-
-
Activation and Coupling (Perform at 0°C):
-
In a separate reaction vessel, dissolve Boc-Ser(Val-Fmoc)-OH (1.5 eq.) and COMU (1.5 eq.) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIEA (3.0 eq.) to the cooled solution and vortex briefly. Use immediately.
-
Add the activated amino acid solution to the washed and deprotected resin.
-
Allow the coupling reaction to proceed at 0°C for 2 hours.
-
-
Post-Coupling:
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Proceed with the next step in your synthesis.
-
Caption: Optimized Coupling Workflow for Racemization-Prone Serine.
IV. Detection and Quantification of Racemization
To verify the effectiveness of your optimized protocol, it is essential to quantify the level of racemization. This is typically achieved by:
-
Total Peptide Hydrolysis: The synthesized peptide is completely hydrolyzed to its constituent amino acids.
-
Chiral Analysis: The resulting amino acid mixture is analyzed using techniques that can separate the L- and D-enantiomers of serine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the amino acids with a chiral reagent.
-
High-Performance Liquid Chromatography (HPLC): Utilizes a chiral column to separate the enantiomers.
-
By comparing the peak areas of the L- and D-serine, the percentage of racemization can be accurately determined.
References
-
MDPI. (n.d.). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Retrieved from [Link]
-
MDPI. (n.d.). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Retrieved from [Link]
-
PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]
-
ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nature. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.csic.es [digital.csic.es]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Solubility Optimization for Boc-Ser(Val-Fmoc)-OH
Ticket ID: #SOL-DEP-042 Subject: Dissolution Protocols for Hydrophobic Depsipeptide Units in DMF Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Molecule Profile
You are encountering solubility difficulties with Boc-Ser(Val-Fmoc)-OH . This is a specialized depsipeptide building block (often used to introduce "switch" elements or disrupt aggregation in difficult sequences).
While the purpose of this unit is to improve the solubility of the final peptide chain by preventing
Why is this happening?
-
Dual Hydrophobicity: The molecule contains two bulky, hydrophobic carbamate protecting groups (Boc and Fmoc) and a hydrophobic Valine residue.
-
Aggregation: Even as a monomer, the amide protons on the Boc and Fmoc groups can engage in intermolecular hydrogen bonding in non-polar environments, leading to gelation or cloudiness in DMF.
-
Ester Instability: The ester linkage (Ser-O-Val) is sensitive to basic conditions and heat, limiting your aggressive troubleshooting options.
Diagnostic Phase: The Triage
Before altering your solvent system, perform these quick checks to diagnose the nature of the insolubility.
Q1: Is the solution cloudy (milky) or are there distinct floating particles?
-
Cloudy/Gel-like: This indicates aggregation (supramolecular structure formation). The molecule is chemically compatible with the solvent but is sticking to itself.
-
Remedy: Chaotropic salts (LiCl) or heat.
-
-
Distinct Particles/Sand: This indicates true insolubility or inorganic contaminants.
-
Remedy: Solvent polarity switch (DMSO) or filtration (if inorganic).
-
Q2: What is the water content of your DMF?
-
High Water Content: Hydrophobic protected amino acids will "crash out" immediately in wet DMF.
-
Action: Ensure you are using "Anhydrous" or "Peptide Grade" DMF (<0.03%
).
Troubleshooting Guides (Step-by-Step)
Method A: The Chaotropic Salt Strategy (Recommended)
Best for: Aggregation-based cloudiness where you want to maintain pure DMF for coupling kinetics.
Lithium Chloride (LiCl) is a chaotropic agent that disrupts hydrogen bonding networks, effectively "salting in" the hydrophobic peptide.
-
Prepare Solvent: Dissolve dry LiCl in DMF to create a 0.8 M LiCl in DMF stock solution.
-
Note: LiCl is hygroscopic. Dry it in an oven (120°C) before weighing if possible.
-
-
Add Building Block: Add your Boc-Ser(Val-Fmoc)-OH to this solvent.
-
Agitate: Vortex for 30 seconds.
-
Result: The solution should clear. If not, proceed to Method B.
Method B: The Co-Solvent Switch (DMSO)
Best for: True insolubility where DMF alone is insufficient.
DMSO (Dimethyl sulfoxide) has higher solvating power than DMF but high viscosity.
-
Initial Wetting: Add a minimal amount of 100% DMSO to the dry powder. (Use 10-20% of your final target volume).
-
Dissolution: Vortex until fully dissolved. The high concentration of DMSO usually breaks the crystal lattice.
-
Dilution: Slowly add DMF to reach the final desired volume.
-
Target Ratio: Final solution should be roughly 20% DMSO / 80% DMF .
-
Warning: Do not exceed 50% DMSO if using standard carbodiimide (DIC) activation, as it can affect activation kinetics.
-
Method C: Thermal Assistance (Use with Caution)
Best for: Stubborn aggregates.
-
Heat Source: Use a water bath set to maximum 40°C .
-
Procedure: Sonicate the vial while in the warm bath for 1-2 minutes.
-
Critical Warning: Do not exceed 45-50°C. The ester linkage between Serine and Valine is susceptible to hydrolysis or diketopiperazine (DKP) formation, and the Boc group is thermally sensitive in the presence of trace acids.
Validated Dissolution Protocol
Use this standardized workflow to ensure reproducibility.
Reagents:
The Workflow:
| Step | Action | Technical Note |
| 1 | Weighing | Weigh the AA into a glass scintillation vial. Do not use plastic microfuge tubes (plasticizers can leach in DMF). |
| 2 | Solvent A | Add DMF to 80% of the target volume. |
| 3 | Sonication | Sonicate for 60 seconds. Check visual state. |
| 4 | Decision | If Clear: Top up with DMF.[2][3][4][5][6][7] Proceed to coupling.If Cloudy: Add LiCl (solid) to reach ~0.4M OR add DMSO dropwise. |
| 5 | Final Check | Vortex. Ensure solution is crystal clear before adding coupling reagents (DIC/Oxyma). |
Logic Visualization (Decision Tree)
The following diagram illustrates the decision logic for solubilizing this difficult building block.
Caption: Decision matrix for solubilizing hydrophobic depsipeptide units in DMF. Blue indicates start, Yellow indicates decision points, Green indicates success.
Frequently Asked Questions (FAQ)
Q: Can I use NMP (N-methylpyrrolidone) instead of DMF? A: Yes. NMP is generally a better solvent for preventing aggregation than DMF. If your synthesizer allows it, dissolving this specific residue in NMP is a proactive solution. However, ensure your coupling reagents (HATU/DIC) are compatible with NMP (they usually are).
Q: Will the LiCl interfere with the coupling reaction? A: Generally, no. LiCl is compatible with DIC/Oxyma and HATU chemistries. In fact, it often improves coupling yields for difficult sequences by keeping the resin-bound peptide chains solvated and accessible.[8]
Q: Why not just heat it to 60°C? A: High heat risks epimerization (loss of chirality at the Serine alpha-carbon) and premature cleavage of the sensitive ester bond between Serine and Valine. Keep temperatures mild (<40°C).
Q: The solution turned yellow after adding DMSO. Is it ruined? A: Not necessarily. Some Fmoc derivatives show slight color changes in DMSO due to trace basicity or solvatochromic effects. However, if it turns dark orange or red, this may indicate Fmoc removal. Ensure your DMSO is high quality and amine-free.[9]
References
-
Albericio, F., et al. (2018). Solvents for Solid Phase Peptide Synthesis. Peptide.com. Link
-
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews. Link
-
Sigma-Aldrich (Merck). (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigmaaldrich.com. Link
-
Sohma, Y., et al. (2004). Development of O-Acyl Isopeptide Method. Journal of Peptide Science. (Foundational text on the specific building block chemistry). Link
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Technical Guide: Safe Disposal of Boc-Ser(Val-Fmoc)-OH
Executive Summary & Chemical Assessment
Do not dispose of this compound down the drain. While Boc-Ser(Val-Fmoc)-OH is often classified as non-acutely toxic under GHS standards, its structural components—specifically the fluorenylmethyloxycarbonyl (Fmoc) group—mandate strict segregation from municipal water systems due to lipophilicity and potential aquatic persistence.
This guide defines the disposal protocols for Boc-Ser(Val-Fmoc)-OH (CAS: Proprietary/Analogous to 3262-72-4 & 68858-20-8), a depsipeptide building block used in solid-phase peptide synthesis (SPPS).
Chemical Hazard Profile
| Component | Functionality | Risk Factor | Disposal Implication |
| Boc Group | Acid-labile protection | Flammable decomposition (Isobutene) | Avoid contact with strong acids in waste bins. |
| Fmoc Group | Base-labile protection | Polycyclic Aromatic Hydrocarbon (PAH) structure | Zero-discharge policy. Must be incinerated to prevent environmental accumulation. |
| Linkage | Depsipeptide (Ester) | Hydrolysis susceptible | Stable in dry solid waste; potential cleavage in aqueous waste. |
Decision Logic & Workflow
The following decision matrix outlines the critical path for disposing of Boc-Ser(Val-Fmoc)-OH depending on its physical state (Dry Solid vs. Solvated).
Figure 1: Decision matrix for the segregation of peptide synthesis reagents. The primary goal is to route all material to high-heat incineration.
Detailed Disposal Protocols
Protocol A: Dry Solid Waste (Primary Scenario)
Context: Expired shelf-life reagents, spilled powder, or excess weighing scraps.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Chemical Waste" drum.
-
Segregation:
-
ACCEPTABLE: Mixing with other non-reactive amino acids, resins, and filter paper.
-
PROHIBITED: Do not mix with strong oxidizers (e.g., nitrates, permanganates) or strong acids (TFA), as the Boc group can deprotect, releasing isobutene gas which may pressurize the container.
-
-
Labeling:
-
Label as "Non-Regulated Solid Organic Waste" (unless P-listed contaminants are present).
-
Explicitly list: Boc-Ser(Val-Fmoc)-OH.
-
-
Final Disposal: Seal container with a screw-top lid. Tape the lid if transporting.[1] Transfer to EHS for High Heat Incineration .
Protocol B: Liquid Waste (Solutions)
Context: Material dissolved in solvents like DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Solvent Identification: Determine the primary solvent carrier.
-
If DCM/Chloroform: Use the Halogenated waste stream.
-
If DMF/DMSO/Methanol: Use the Non-Halogenated waste stream.
-
-
Concentration Check: If the concentration of Boc-Ser(Val-Fmoc)-OH is >10%, ensure the waste container is not completely full to allow for thermal expansion.
-
pH Check: Ensure waste pH is between 5–9.
-
Caution: Avoid adding this solution to waste containers with high concentrations of Piperidine (common in SPPS), as it will cleave the Fmoc group, potentially generating dibenzofulvene and altering the waste profile, though this does not change the incineration requirement.
-
Protocol C: Empty Containers
Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).
-
Triple Rinse: The original glass/plastic bottle must be triple-rinsed with a solvent capable of dissolving the residue (Acetone or Methanol).
-
Rinsate Disposal: Pour all three rinses into the Non-Halogenated Liquid Waste carboy.
-
Defacement: Cross out the original label. Mark as "Empty."
-
Recycling/Trash: Once triple-rinsed and dried, the container can often be discarded in regular glass trash (consult local institutional policy).
Spill Management (Emergency Response)
Scenario: Powder spill on the laboratory bench or floor.
-
PPE Required: Nitrile gloves, lab coat, and safety goggles. If the spill is >50g or creates significant dust, use an N95 dust mask.
-
Containment: Do not dry sweep. Dry sweeping generates airborne dust which is an inhalation irritant.
-
Cleanup Method:
-
Decontamination: No specific deactivation agent is required. Standard detergent cleaning is sufficient.
References
-
National Institutes of Health (NIH) .[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA) . Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations.[7][8] [Link]
Sources
- 1. essex.ac.uk [essex.ac.uk]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. danielshealth.com [danielshealth.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
